molecular formula C15H14N2O2 B1279623 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile CAS No. 385785-02-4

2-Amino-4-(benzyloxy)-5-methoxybenzonitrile

Cat. No.: B1279623
CAS No.: 385785-02-4
M. Wt: 254.28 g/mol
InChI Key: GAOSRWTZALOJOO-UHFFFAOYSA-N
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Description

2-Amino-4-(benzyloxy)-5-methoxybenzonitrile is an organic compound that features a benzene ring substituted with an amino group, a benzyloxy group, a methoxy group, and a nitrile group

Scientific Research Applications

2-Amino-4-(benzyloxy)-5-methoxybenzonitrile has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions.

Mechanism of Action

Target of Action

The primary target of 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile is Leukotriene A-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammatory responses .

Mode of Action

This could result in a decrease in the production of leukotrienes, thereby reducing inflammation .

Biochemical Pathways

The compound is likely involved in the leukotriene metabolic pathway . By inhibiting Leukotriene A-4 hydrolase, it could disrupt the production of leukotrienes, affecting downstream inflammatory responses .

Pharmacokinetics

The compound’sADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability . For instance, its absorption rate would determine how quickly it enters the bloodstream, while its distribution would affect how it reaches its target. Its metabolism could alter its structure and function, and its rate of excretion would influence its duration of action .

Result of Action

The primary molecular effect of this compound is likely the inhibition of Leukotriene A-4 hydrolase, leading to a decrease in leukotriene production . This could result in a reduction in inflammation at the cellular level .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound . For example, extreme pH or temperature could denature the compound, reducing its effectiveness. Interactions with other molecules could either inhibit or enhance its activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(benzyloxy)-5-methoxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted benzene derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(benzyloxy)-3-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    2-Amino-4-(benzyloxy)-5-methoxybenzoate: Similar structure but with an ester group instead of a nitrile group.

Uniqueness

2-Amino-4-(benzyloxy)-5-methoxybenzonitrile is unique due to the presence of the nitrile group, which can undergo specific chemical transformations that are not possible with the carboxylic acid or ester analogs. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

2-amino-5-methoxy-4-phenylmethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-18-14-7-12(9-16)13(17)8-15(14)19-10-11-5-3-2-4-6-11/h2-8H,10,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOSRWTZALOJOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C#N)N)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90470839
Record name 2-AMINO-4-(BENZYLOXY)-5-METHOXYBENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

385785-02-4
Record name 2-AMINO-4-(BENZYLOXY)-5-METHOXYBENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-benzyloxy-3-methoxy-6-nitrobenzonitrile (46 g, 162 mmol), sodium bicarbonate (95 g, 1.13 mol), water (750 ml), dichloromethane (550 ml) and tetrabutylammonium chloride (30 g, 108 mmol) was rapidly stirred at 20° C. and treated portionwise with sodium dithionite (66 g, 379 mmol) over 2 hours. The mixture was stirred for a further 1 hour then the phases separated. The aqueous phase was extracted with dichloromethane (2×200 ml) and the combined organic solution washed with water (300 ml) and dried over magnesium sulphate. The solution was concentrated to 250 ml and 4.0 N hydrochloric acid in 1,4-dioxane (150 ml, 0.6 mol) added. The reaction was then diluted with diethyl ether (1000 ml) and cooled on ice. The resulting solid was collected by suction filtration and washed with diethyl ether. The solid was stirred in methanol (1000 ml) and sodium bicarbonate solution (800 ml) added (pH 8) and the mixture stirred for 1 hour. The solid was collected by suction filtration, washed with water, methanol and dried in vacuo to yield 2-amino-4-(benzyloxy)-5-methoxybenzonitrile (34 g, 82% yield) as light brown solid:
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
catalyst
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
1000 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

2-nitro-4-benzyloxy-5-methoxybenzonitrile (40 g, 125 mmol) tetrabutylammonium chloride (21 g, 75 mmol) in methylenechloride (500 ml) was treated with Na2S2O4 (180 g, 87.9 mmol) in H2O (700 ml), sodium hydrosulfite was added over 45 minutes, and the mixture was stirred for 2 hours at room temperature. Sodium hydroxyde was added (pH 8.2) the mixture was extracted with methylene chloride. The organic phase was made acidic with HCl-ether (2.3N, 250 ml), the solid was recovered, suspended in methanol (250 ml) and treated with a saturated solution of sodium bicarbonate (pH 8.1). The solid was recovered, washed with water, ether to give title compound (30.7 g, 97%).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
180 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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